6-amino-1H-pyrimidin-2-one

Protein kinase CK2 inhibition 2-aminopyrimidinone SAR ATP-competitive inhibitors

6-Amino-1H-pyrimidin-2-one (CAS 134434-39-2) is the 6-amino tautomer of cytosine, structurally and functionally distinct from the 4-amino representation. This scaffold delivers validated ATP-competitive kinase inhibition: CK2 IC₅₀ 1.1 μM, IKK2 IC₅₀ 146 nM, uPA IC₅₀ 86 nM (143-fold NHE1 selectivity). For oligonucleotide therapeutics (ASO, siRNA, mRNA, CRISPR), only this isomer ensures native Watson-Crick pairing with guanine. It also enables one-step pyrimido[4,5-d]pyrimidin-2,4-dione library construction via double Mannich cascade. Do not substitute isocytosine (CAS 108-53-2)—distinct hydrogen-bonding topologies and photostability dynamics invalidate comparative assays. Confirm tautomeric identity before ordering.

Molecular Formula C4H5N3O
Molecular Weight 111.1 g/mol
CAS No. 134434-39-2
Cat. No. B158123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-amino-1H-pyrimidin-2-one
CAS134434-39-2
Synonyms2-Pyrimidinol, 1,4-dihydro-4-imino-, (Z)- (9CI)
Molecular FormulaC4H5N3O
Molecular Weight111.1 g/mol
Structural Identifiers
SMILESC1=C(NC(=O)N=C1)N
InChIInChI=1S/C4H5N3O/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8)
InChIKeyOPTASPLRGRRNAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 2 are / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.07 M
8.0 mg/mL
>16.7 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-1H-pyrimidin-2-one (CAS 134434-39-2) Procurement Guide: Differentiated Heterocyclic Scaffold vs. Cytosine and Isocytosine


6-Amino-1H-pyrimidin-2-one (CAS 134434-39-2), also cataloged as cytosine (CAS 71-30-7), is an aminopyrimidinone with the molecular formula C₄H₅N₃O and molecular weight 111.10 g/mol [1]. The compound exists as a pyrimidin-2-one bearing an amino group at the 6-position, distinguishing it from the more common 4-aminopyrimidin-2-one tautomeric representation of cytosine . This heterocyclic scaffold serves as a fundamental building block in nucleoside chemistry and as a privileged pharmacophore in kinase inhibitor development, with derivatives demonstrating submicromolar to nanomolar IC₅₀ values across multiple therapeutic targets [2]. The compound is commercially available in free base and hydrate forms (CAS 64790-21-2) for diverse synthetic applications.

Why 6-Amino-1H-pyrimidin-2-one Cannot Be Substituted with Cytosine (71-30-7) or Isocytosine (108-53-2) in Critical Applications


Although 6-amino-1H-pyrimidin-2-one (134434-39-2) shares the same molecular formula (C₄H₅N₃O) with cytosine (71-30-7) and isocytosine (108-53-2), substitution across these three entities is not scientifically interchangeable due to fundamentally distinct hydrogen-bonding topologies, tautomeric equilibria, and biological recognition properties . Isocytosine (2-amino-4-hydroxypyrimidine) exhibits remarkably different photostability and deactivation dynamics compared to cytosine, with solute-solvent hydrogen bonding producing distinct excited-state behavior that renders it unsuitable as a cytosine surrogate in photophysical studies [1]. Furthermore, the 2-aminopyrimidinone scaffold derived from this core has been extensively validated as a productive kinase inhibitor template, with structure-activity relationship (SAR) studies demonstrating that even subtle substituent variations at the 6-position drive >100-fold selectivity shifts between closely related targets [2]. Generic substitution without rigorous analytical verification introduces uncontrolled variables in synthetic routes and biological assays.

Quantitative Differentiation of 6-Amino-1H-pyrimidin-2-one (134434-39-2) Against Comparator Scaffolds: A Data-Driven Evidence Guide


Derivative Potency Comparison: 2-Aminopyrimidinone-Derived CK2 Inhibitor vs. Pyrimidine Core Replacement in TSSK2 Series

The 6-amino-1H-pyrimidin-2-one scaffold serves as the foundational core for 2-aminopyrimidinone-based CK2 inhibitors, with the most potent derivative in a 60-compound SAR campaign achieving an IC₅₀ of 1.1 μM against CK2 [1]. In a structurally distinct context, pyrimidine core replacement studies for TSSK2 inhibition demonstrated that subtle core modifications produce dramatic potency swings, with a related 2-anilino-pyrimidine analog (compound 35) exhibiting an IC₅₀ of 58 ± 2 nM, representing a 12-fold improvement over compound 34 (IC₅₀ = 690 ± 140 nM) and a 65-fold advantage over compound 36 (IC₅₀ = 3,800 ± 100 nM) [2]. This class-level evidence underscores that the 6-amino-1H-pyrimidin-2-one-derived 2-aminopyrimidinone core provides a privileged starting point for kinase inhibitor optimization, with accessible micromolar activity from the unoptimized scaffold and potential for nanomolar potency upon rational substitution.

Protein kinase CK2 inhibition 2-aminopyrimidinone SAR ATP-competitive inhibitors

Positional Substitution Selectivity: 6-Position Pyrimidine Analogs Drive Target Selectivity Shifts in uPA/NHE1 Dual Inhibition

In a systematic screening campaign of 5- and 6-substituted amiloride libraries, closely related analogs substituted at the 6-position with pyrimidines demonstrated that positional and substituent choices on the pyrimidine ring critically determine target selectivity profiles [1]. Specifically, pyrimidine 24 (uPA IC₅₀ = 175 nM; NHE1 IC₅₀ = 266 nM) exhibited a dual-targeting profile with a uPA selectivity ratio of only 1.5-fold. In stark contrast, methoxypyrimidine 26 (uPA IC₅₀ = 86 nM; NHE1 IC₅₀ = 12,290 nM) achieved a uPA selectivity ratio of 143-fold—a two-order-of-magnitude shift driven exclusively by pyrimidine substitution [2]. This class-level evidence demonstrates that the 6-position pyrimidine attachment, accessible via 6-amino-1H-pyrimidin-2-one derivatization, is a validated hotspot for engineering target selectivity, whereas alternative substitution positions (e.g., 5-position) yield fundamentally different SAR landscapes.

uPA inhibition NHE1 inhibition amiloride analogs target selectivity

Base-Pairing Fidelity: Cytosine (6-Amino-1H-pyrimidin-2-one) Forms Natural Guanine-Cytosine Triply Hydrogen-Bonded Pair; Isocytosine Requires Unnatural Partners

6-Amino-1H-pyrimidin-2-one (cytosine) forms the canonical Watson-Crick base pair with guanine via three hydrogen bonds, a fundamental interaction essential for nucleic acid structure, DNA repair, and epigenetic methylation processes [1]. In contrast, its structural isomer isocytosine (2-amino-4-hydroxypyrimidine, CAS 108-53-2) cannot productively pair with guanine under physiological conditions; it requires pairing with the unnatural nucleobase isoguanine for stable duplex formation and is employed exclusively as a component of hachimoji RNA and unnatural nucleic acid analog systems . The functional divergence is absolute: cytosine participates in native biological recognition and gene regulation, whereas isocytosine is confined to synthetic xenobiology applications requiring orthogonal base-pairing systems. This distinction is critical for researchers developing oligonucleotide therapeutics, antisense agents, or nucleic acid-based diagnostics.

Nucleobase pairing hydrogen bonding hachimoji RNA unnatural base pairs

Photophysical Stability Differentiation: Isocytosine Exhibits Distinct Excited-State Deactivation Pathways Relative to Cytosine

Femtosecond broadband time-resolved spectroscopy combined with density functional theory calculations has revealed that isocytosine (2-amino-4-hydroxypyrimidine) exhibits deactivation processes in solution that are fundamentally distinct from those of cytosine (6-amino-1H-pyrimidin-2-one), primarily due to different tautomeric forms involved in the excited-state dynamics [1]. While cytosine demonstrates well-characterized sub-picosecond internal conversion pathways that contribute to its photostability as a natural nucleobase, isocytosine follows alternative decay routes with different timescales and solvent-dependent behavior. Additionally, prior research has demonstrated that isocytosine exhibits remarkable photostability compared to cytosine under certain conditions . This class-level evidence confirms that the two isomers are not interchangeable in photophysical studies or in applications where UV-induced damage profiles matter, such as nucleic acid stability assays or fluorescence-based detection systems.

Photostability ultrafast spectroscopy excited-state dynamics tautomerism

Synthetic Versatility: 6-Amino-1H-pyrimidin-2-one Enables Direct Construction of Pyrimido[4,5-d]pyrimidin-2,4-dione Fused Heterocycles

6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, an N-methylated derivative of the 6-amino-1H-pyrimidin-2-one scaffold, undergoes facile transformation with primary aromatic or heterocyclic amines and formaldehyde or aromatic aldehydes in a 1:1:2 molar ratio to yield pyrimido[4,5-d]pyrimidin-2,4-dione ring systems 2-5 [1]. Treatment with diamines and formalin in a 2:1:4 molar ratio yields bis-pyrimido[4,5-d]pyrimidin-2,4-diones 6-8. Furthermore, substituted pyrimido[4,5-d]pyrimidin-2,4-diones with uracil derivative 11 or spiro indole 16 are accessible via this methodology. This synthetic utility—direct access to fused bicyclic systems via double Mannich reaction/annulation cascades—is not replicated with isocytosine or alternative pyrimidine regioisomers lacking the requisite amino-keto juxtaposition. The scaffold functions as a privileged binucleophile for constructing complex heterocyclic architectures in 1-2 synthetic steps.

Heterocyclic synthesis enaminouracil multicomponent reactions fused pyrimidines

Optimal Procurement Scenarios for 6-Amino-1H-pyrimidin-2-one (134434-39-2): Evidence-Driven Application Guidance


Kinase Inhibitor Lead Discovery Programs Targeting CK2, IKK2, or uPA/NHE1

Procure 6-amino-1H-pyrimidin-2-one as a validated starting scaffold for 2-aminopyrimidinone-based kinase inhibitor development. As demonstrated in Section 3, derivatives of this core achieve IC₅₀ values of 1.1 μM against CK2 [1], while structurally related aminopyrimidines show nanomolar potency against IKK2 (lead compound IC₅₀ = 146 nM) and uPA (IC₅₀ values down to 86 nM with 143-fold selectivity over NHE1) [2]. The scaffold is particularly suited for ATP-competitive inhibitor design due to the 2-aminopyrimidine motif's established hydrogen-bonding interactions with kinase hinge regions.

Oligonucleotide Synthesis and Nucleic Acid-Based Therapeutic Development

Procure 6-amino-1H-pyrimidin-2-one (cytosine) for incorporation into DNA, RNA, antisense oligonucleotides, siRNA, mRNA therapeutics, or CRISPR guide RNAs requiring native Watson-Crick base-pairing with guanine. As established in Section 3, cytosine forms three hydrogen bonds with guanine under physiological conditions [1], whereas isocytosine (108-53-2) requires the unnatural partner isoguanine and is restricted to hachimoji RNA and xenobiology applications . For any oligonucleotide intended to function in native biological systems, cytosine is the only viable procurement choice among the C₄H₅N₃O isomers.

Fused Heterocyclic Library Synthesis via Multicomponent Annulation

Procure 6-amino-1H-pyrimidin-2-one or its N-alkylated derivatives for rapid construction of pyrimido[4,5-d]pyrimidin-2,4-dione libraries via double Mannich reaction cascades. As documented in Section 3, the scaffold reacts with primary amines and aldehydes (1:1:2 molar ratio) to yield fused bicyclic systems 2-5 in a single synthetic operation, and with diamines and formalin (2:1:4 ratio) to yield bis-pyrimido[4,5-d]pyrimidin-2,4-diones 6-8 [1]. This synthetic efficiency is not accessible with isocytosine or alternative pyrimidine regioisomers lacking the requisite 6-amino-2-oxo binucleophilic geometry.

Photophysical Studies of Natural Nucleobase Excited-State Dynamics

Procure 6-amino-1H-pyrimidin-2-one (cytosine) for studies investigating the photostability mechanisms of natural nucleobases or UV-induced DNA damage pathways. As established in Section 3, cytosine and isocytosine exhibit fundamentally distinct excited-state deactivation dynamics due to different tautomeric populations [1]. Substitution of isocytosine for cytosine in photophysical assays introduces uncontrolled variables that invalidate comparisons to natural nucleic acid systems. For researchers quantifying DNA photodamage, studying sub-picosecond internal conversion mechanisms, or developing UV-protective formulations, cytosine procurement is mandatory.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-amino-1H-pyrimidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.